molecular formula C4H10N2O2S B1369261 Pyrrolidine-1-sulfonamide CAS No. 4108-88-7

Pyrrolidine-1-sulfonamide

Cat. No.: B1369261
CAS No.: 4108-88-7
M. Wt: 150.2 g/mol
InChI Key: LPPOVVJDAVMOET-UHFFFAOYSA-N
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Description

Pyrrolidine-1-sulfonamide is a compound with the molecular formula C4H10N2O2S . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Specific synthesis methods for this compound are not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles . The InChI key for this compound is LPPOVVJDAVMOET-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 150.20 g/mol . Other physical and chemical properties specific to this compound are not available in the retrieved papers.

Scientific Research Applications

Catalysis in Organic Synthesis

  • Pyrrolidine-sulfonamide has been effectively used to catalyze Mannich-type reactions between ketones and α-imino esters, leading to the efficient synthesis of functionalized α-amino acid derivatives with high levels of regio-, diastereo-, and enantio-selectivity (Wang, Wang, & Li, 2004).
  • It serves as an efficient promoter for highly enantioselective aldol reactions of ketones and aldehydes with aromatic aldehydes on water. Notably, it can be recovered and reused multiple times without significant loss of catalytic activity and stereoselectivity (Zu, Xie, Li, Wang, & Wang, 2008).

Synthesis of Medicinal Compounds

  • Synthesis of new 3,4-disubstituted pyrrolidines as thromboxane A2/prostaglandin H2 (TP) receptor antagonists has been achieved, where a specific sulfonamide was the most potent TP-receptor antagonist in the series (Dubuffet et al., 1996).
  • Pyrrolidine-sulfonamide catalyzed asymmetric direct aldol reactions of aryl methyl ketones with aryl aldehydes, showing moderate to good enantioselectivities, which broadens the substrate scope of chiral amines promoted aldol processes (Mei et al., 2008).

Analytical Techniques

  • Mass spectrometric analysis of novel sulfonamides, including pyrrolidine derivatives, played a vital role in confirming the proposed structures for the products, showing the continuing importance of older mass spectrometric techniques (Haskins, Haskins, & Knight, 2004).

Antibacterial Applications

  • Room temperature synthesis of new sulfonamides, including pyrrolidine derivatives, demonstrated notable in vitro antibacterial activity against key targeted organisms like Staphylococcus aureus and Escherichia coli (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012).

Novel Synthetic Routes

  • Novel stereoselective synthesis of cis-2,5-disubstituted pyrrolidines from homopropargylic sulfonamides and nucleophiles via an isolable N,O-acetals intermediates has been reported, offering an efficient access to pharmaceutical intermediates and natural product modifications (Wang et al., 2020).

Biochemical Analysis

Biochemical Properties

Pyrrolidine-1-sulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as dipeptidyl peptidase-IV (DPP-IV), where it exhibits inhibitory effects . This interaction is significant in the context of antidiabetic therapies, as DPP-IV inhibitors are used to regulate blood sugar levels. This compound also interacts with other biomolecules, including proteins involved in inflammatory responses and cancer cell proliferation . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of this compound to its target molecules.

Cellular Effects

This compound has been shown to influence various cellular processes. In cancer cells, it can inhibit cell proliferation by interfering with cell signaling pathways that promote growth . Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in inflammatory responses . This compound also impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to specific enzymes and proteins, leading to inhibition or activation of their functions. For instance, as a DPP-IV inhibitor, this compound binds to the active site of the enzyme, preventing it from cleaving its substrates . This inhibition results in increased levels of incretin hormones, which help regulate blood glucose levels. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of genes involved in inflammation and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions but can degrade when exposed to light or high temperatures . Long-term exposure to this compound in cell cultures has been observed to result in sustained inhibition of target enzymes and prolonged changes in cellular functions . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit target enzymes without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be affected by its localization, as it may interact with different biomolecules in these compartments. For example, in the nucleus, this compound can modulate gene expression by interacting with transcription factors . Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its activity and function.

Properties

IUPAC Name

pyrrolidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S/c5-9(7,8)6-3-1-2-4-6/h1-4H2,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPOVVJDAVMOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577110
Record name Pyrrolidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4108-88-7
Record name Pyrrolidine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrrolidine-1-sulfonamide
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Synthesis routes and methods

Procedure details

Pyrrolidine (3.37 g) and sulfamide (7.10 g) in 1,4-dioxane (110 ml) were heated at reflux for 24 h. The solvent was evaporated under reduced pressure and the resulting solid suspended in CHCl3. The suspension was filtered and the filtrate concentrated in vacuo to afford the subtitle compound as a white solid. Yield: 5.35 g.
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine-1-sulfonamide
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Pyrrolidine-1-sulfonamide
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Pyrrolidine-1-sulfonamide
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Pyrrolidine-1-sulfonamide
Reactant of Route 5
Pyrrolidine-1-sulfonamide
Reactant of Route 6
Pyrrolidine-1-sulfonamide
Customer
Q & A

Q1: How do pyrrolidine-1-sulfonamide derivatives interact with their targets to exert their antidiabetic effects?

A1: Research highlights the potential of this compound derivatives as dipeptidyl peptidase-4 (DPP-IV) inhibitors for managing type 2 diabetes. [] These compounds act by binding to the active site of the DPP-IV enzyme, effectively blocking its activity. [] This inhibition prevents the breakdown of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [] As a result, GLP-1 and GIP levels increase, leading to enhanced insulin secretion from pancreatic beta cells, suppressed glucagon release, and ultimately, improved blood glucose regulation. []

Q2: Can you provide details on the structure-activity relationship (SAR) of this compound derivatives in the context of DPP-IV inhibition?

A2: Studies indicate that specific structural modifications within this compound derivatives significantly influence their potency as DPP-IV inhibitors. [] For instance, incorporating a 1,2,4-oxadiazole ring into the this compound scaffold, particularly at a specific position, has been linked to enhanced DPP-IV inhibitory activity. [] This suggests that the 1,2,4-oxadiazole moiety plays a crucial role in interacting with the enzyme's active site. Further research explored substitutions on the oxadiazole ring, revealing that certain substituents further enhance the inhibitory potency. [] This highlights the importance of systematic structural modifications in optimizing the antidiabetic activity of these compounds.

Q3: What analytical techniques are commonly employed to characterize and quantify this compound derivatives?

A3: Several analytical techniques are crucial for characterizing and quantifying this compound derivatives. Researchers often employ a combination of spectroscopic methods like Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and 13C NMR spectroscopy to elucidate the structural features and confirm the identity of synthesized compounds. [] Additionally, mass spectrometry is utilized to determine the molecular weight and analyze fragmentation patterns, providing further structural insights. [] Elemental analysis helps ascertain the purity and elemental composition of the synthesized derivatives. [] These techniques, used in conjunction, provide a comprehensive understanding of the chemical structure and purity of this compound derivatives.

Q4: Beyond diabetes, are there other potential therapeutic applications being explored for this compound derivatives?

A4: Interestingly, this compound derivatives have demonstrated potential beyond their antidiabetic effects. Research suggests that certain derivatives exhibit inhibitory activity against β-glucosidase. [] This enzyme plays a critical role in carbohydrate metabolism, and its inhibition is a potential therapeutic target for managing conditions like Gaucher's disease and diabetes. While further investigation is needed, this finding highlights the versatility of the this compound scaffold and its potential application in developing treatments for various diseases.

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